2-methoxy-5-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its significance in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-5-methylbenzenesulfonamide, while reduction of a nitro group would produce the corresponding amine derivative.
Scientific Research Applications
2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the imidazo[1,2-a]pyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE
- 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRAZIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique combination of the methoxy, methyl, and sulfonamide groups in 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE provides distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to specific targets or improved pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14-4-9-19(28-3)20(12-14)29(26,27)24-17-7-5-16(6-8-17)18-13-25-11-10-15(2)22-21(25)23-18/h4-13,24H,1-3H3 |
InChI Key |
MOQVRRRRCRUAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Origin of Product |
United States |
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